(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Scientific Research Applications
Luminescent Materials Development
Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by their optical properties, which showed significant Stokes' shift range and quantum yields. One of the derivatives, substituted with a 3-(2-methoxyphenyl) group, demonstrated a large Stokes' shift and high quantum yield, and was used to create a luminescent low-cost material when dispersed in a transparent thermosetting polyurethane resin (Volpi et al., 2017).
Selective Estrogen Receptor Modulators (SERMs)
Palkowitz et al. (1997) discussed the discovery and synthesis of a novel SERM with potent estrogen antagonist properties, particularly effective in uterine tissue and human mammary cancer cells. This research underscores the potential of certain piperidinyl methanone derivatives as SERMs, which could offer therapeutic benefits in conditions sensitive to estrogen levels (Palkowitz et al., 1997).
Novel Bioactive Heterocycles
Prasad et al. (2018) synthesized and evaluated the antiproliferative activity of a novel heterocycle, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. The compound's structure was characterized through various spectroscopic techniques, and its molecular stability was attributed to intra and intermolecular hydrogen bonds, as revealed by Hirshfeld surface analysis (Prasad et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
Imidazole, a core component of the compound, is known to be involved in various biochemical pathways. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities , potentially enhancing the bioavailability of the compound.
Result of Action
Derivatives of 1,3-diazole (another name for imidazole) show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These could potentially be some of the effects of this compound’s action.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-5-3-2-4-15(16)17(21)20-9-6-14(7-10-20)12-19-11-8-18-13-19/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBPAQOZJOZZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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